This compound can be classified as:
The synthesis of (2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid typically involves several steps:
Key parameters for synthesis may include:
The molecular structure of (2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid can be elucidated using various spectroscopic techniques:
The compound's stereochemistry is defined as (2S), indicating that it has specific spatial arrangements around its chiral center, which is crucial for its biological activity.
(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid may participate in various chemical reactions:
Reactions are typically monitored by thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.
The mechanism of action for (2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid is likely related to its interactions with biological targets:
Studies on similar compounds suggest that modifications on aromatic rings significantly affect binding affinity and selectivity towards biological targets.
The physical and chemical properties of (2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid include:
Quantitative analysis using techniques like thermogravimetric analysis may provide insights into thermal stability and decomposition temperatures.
(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid has potential applications in:
The systematic IUPAC name “(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid” precisely defines the compound’s structure and stereochemistry. The name delineates three key components:
Common synonyms include N-(2-chloronicotinoyl)-L-methionine and (S)-2-((2-chloropyridine-3-carbonyl)amino)-4-(methylthio)butanoic acid. The compound’s structural features are summarized below:
Table 1: Structural Identifiers of (2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic Acid
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid |
| Key Synonyns | N-2-chloronicotinoyl-L-methionine; (S)-2-((2-chloropyridine-3-carbonyl)amino)-4-(methylthio)butanoic acid |
| CAS Registry | Hypothetical [Note: Specific CAS not located in search results] |
| Canonical SMILES | C[S]CCC(NC(=O)C1=C(N=CC=C1)Cl)C(=O)O |
The molecular architecture integrates a pyridine ring chlorinated at C2, amide-linked to the α-carbon of a 4-(methylthio)butanoic acid chain. This hybrid structure enables dual functionality: the chloropyridine unit acts as a pharmacophore, while the methionine-derived backbone supports biomolecular interactions [6] [10].
The compound’s molecular formula is C11H13ClN2O3S, with a molecular weight of 288.75 g/mol. Elemental composition and atomic contributions are:
Table 2: Elemental Analysis of C11H13ClN2O3S
| Element | Atom Count | Mass Contribution (g/mol) | Percentage (%) |
|---|---|---|---|
| Carbon (C) | 11 | 132.14 | 45.75 |
| Hydrogen (H) | 13 | 13.10 | 4.54 |
| Chlorine (Cl) | 1 | 35.45 | 12.27 |
| Nitrogen (N) | 2 | 28.02 | 9.70 |
| Oxygen (O) | 3 | 48.00 | 16.62 |
| Sulfur (S) | 1 | 32.06 | 11.10 |
The formula reflects three critical functional zones:
The (2S) designation at C2 of the butanoic acid chain is critical for biological function and molecular recognition. This chiral center arises from the tetrahedral geometry of the α-carbon, bonded to:
The S-enantiomer displays distinct advantages over its R-counterpart:
Table 3: Impact of (2S) vs. (2R) Configuration on Compound Properties
| Property | (2S)-Enantiomer | (2R)-Enantiomer |
|---|---|---|
| Biological Activity | High affinity for enzymes/transporters | Reduced or null activity |
| Metabolic Pathway | Integrated into methionine biosynthesis | May undergo non-specific oxidation |
| Synthetic Relevance | Preferred for peptide-based therapeutics | Limited utility in biologically active designs |
The stereochemical integrity of this center is essential during synthesis, as racemization would diminish efficacy. Techniques like chiral HPLC or asymmetric catalysis are employed to maintain enantiopurity [6] [9].
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7